6-Bromo-1-(chloromethyl)-2-methoxynaphthalene
Overview
Description
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthalene ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene typically involves the bromination and chloromethylation of 2-methoxynaphthalene. The process can be summarized as follows:
Bromination: 2-Methoxynaphthalene is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce a bromine atom at the 6-position of the naphthalene ring.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce a chloromethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Oxidation: Carbonyl-containing naphthalene derivatives.
Reduction: Dehalogenated naphthalene derivatives.
Scientific Research Applications
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-(bromomethyl)naphthalene
- 6-Bromo-1-hexene
- 6-Chloro-1-hexene
Comparison
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene is unique due to the presence of both bromine and chloromethyl groups on the naphthalene ring, along with a methoxy group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds, which may lack one or more of these functional groups.
Properties
IUPAC Name |
6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClO/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOURVJVDKDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353169 | |
Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92643-16-8 | |
Record name | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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